

Technical Guide: 1-(2-(Methoxymethoxy)phenyl)ethanone (CAS Number: 6515-18-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-(Methoxymethoxy)phenyl)ethanone

Cat. No.: B1354052

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-(Methoxymethoxy)phenyl)ethanone**, a key synthetic intermediate. While direct in-depth experimental data for this specific compound is limited, this document compiles available information and presents extrapolated methodologies and potential applications based on structurally related compounds. This guide includes physicochemical properties, a proposed synthesis protocol, and a discussion of its potential reactivity and biological significance, aiming to facilitate its use in research and development.

Chemical and Physical Properties

1-(2-(Methoxymethoxy)phenyl)ethanone, with the CAS number 6515-18-0, is an aromatic ketone.^{[1][2][3]} The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, a common strategy in multi-step organic synthesis. Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	6515-18-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
Boiling Point	139-140 °C (at 12.5 Torr)	[1]
Density	1.073 g/cm ³ (Predicted)	[1]
LogP	1.87190	[1]
PSA (Polar Surface Area)	35.53 Å ²	[1]

Synthesis

Direct and detailed experimental protocols for the synthesis of **1-(2-(Methoxymethoxy)phenyl)ethanone** are not extensively reported in the literature. However, a plausible and efficient synthesis route can be designed based on the well-established protection of phenols as methoxymethyl ethers. The proposed synthesis involves the reaction of 2'-hydroxyacetophenone with a methoxymethylating agent.

Proposed Experimental Protocol: Synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone

This protocol is adapted from general procedures for the methoxymethylation of phenols.

Materials:

- 2'-Hydroxyacetophenone
- Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
- A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Saturated aqueous Ammonium Chloride (NH₄Cl) solution
- 10% aqueous Citric Acid solution
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

- To a stirred solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous DCM at 0 °C, add N,N-Diisopropylethylamine (1.5 equivalents).
- Slowly add chloromethyl methyl ether (1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Separate the organic layer and wash it sequentially with 10% aqueous citric acid solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **1-(2-(Methoxymethoxy)phenyl)ethanone**.

Expected Outcome:

This procedure is expected to provide the desired product in good yield. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity. While specific spectral data for this compound is not readily available, analogous structures can provide an indication of expected chemical shifts and absorption bands.

Chemical Reactivity and Potential Applications

The reactivity of **1-(2-(Methoxymethoxy)phenyl)ethanone** is primarily dictated by the acetyl group and the methoxymethyl ether.

- **Reactions of the Acetyl Group:** The ketone functionality can undergo a variety of transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the α -carbon (e.g., enolate formation and subsequent alkylation or condensation reactions).
- **Deprotection:** The methoxymethyl (MOM) protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the parent phenol, 2'-hydroxyacetophenone. This orthogonality is a key feature in its application in multi-step synthesis.

Potential Applications:

Given its structure, **1-(2-(Methoxymethoxy)phenyl)ethanone** is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The protected hydroxyl group allows for selective modification of other parts of the molecule before its deprotection. For instance, it can serve as a precursor for the synthesis of substituted acetophenones, chalcones, and flavonoids, which are known to possess a wide range of biological activities.

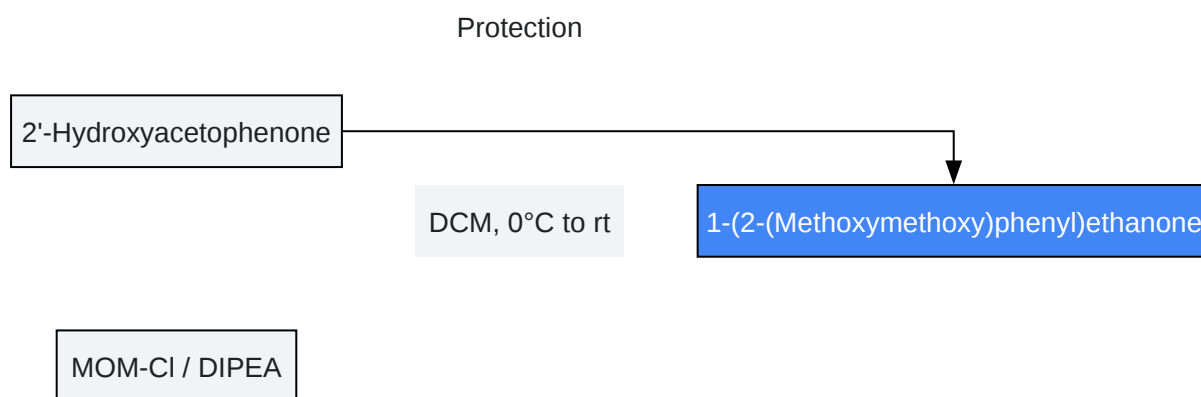
Biological Activity (Inferred)

While no specific biological activities have been reported for **1-(2-(Methoxymethoxy)phenyl)ethanone** itself, its structural similarity to other substituted acetophenones suggests potential for biological relevance. Many acetophenone derivatives are known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.^[4] Further research would be required to determine if this particular compound possesses any significant biological activity.

Diagrams

Synthesis Pathway

The following diagram illustrates the proposed synthetic route for **1-(2-(Methoxymethoxy)phenyl)ethanone**.

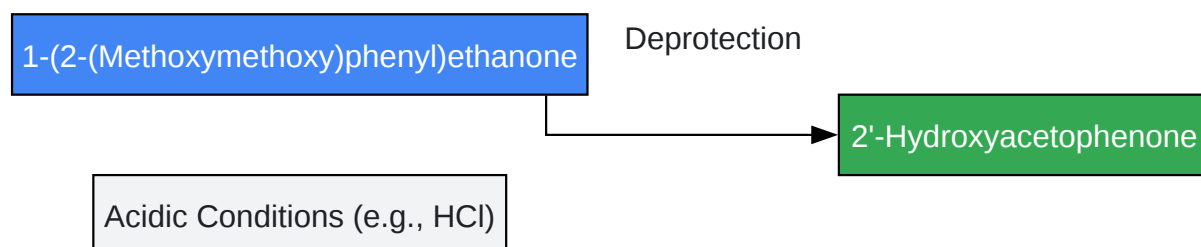


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Caption: Proposed synthesis of **1-(2-(Methoxymethoxy)phenyl)ethanone**.

Deprotection Reaction

This diagram shows the deprotection of **1-(2-(Methoxymethoxy)phenyl)ethanone** to yield 2'-hydroxyacetophenone.



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Caption: Deprotection of the MOM ether to the corresponding phenol.

Conclusion

1-(2-(Methoxymethoxy)phenyl)ethanone is a synthetically useful intermediate whose full potential is yet to be explored. This guide provides a foundational understanding of its properties and a practical, albeit proposed, methodology for its synthesis. The information presented, largely derived from analogous compounds, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, encouraging further investigation into this and related molecules.

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- To cite this document: BenchChem. [Technical Guide: 1-(2-(Methoxymethoxy)phenyl)ethanone (CAS Number: 6515-18-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354052#cas-number-for-1-2-methoxymethoxy-phenyl-ethanone>]

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